molecular formula C10H16N2O5 B12814839 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12814839
M. Wt: 244.24 g/mol
InChI Key: FEYHMSUYKIMUAL-DWYQZRHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydrothymidine is a derivative of thymidine, a pyrimidine nucleoside. It is formed through the reduction of the double bond between the 5th and 6th carbon atoms in thymidine. This compound is significant in the study of DNA damage and repair mechanisms, particularly in the context of radiation-induced damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Dihydrothymidine can be synthesized through the reduction of thymidine using various reducing agents. One common method involves the use of sodium borohydride (NaBH4) in an aqueous solution. The reaction typically proceeds under mild conditions, with the reduction occurring at room temperature.

Industrial Production Methods: While specific industrial production methods for 5,6-Dihydrothymidine are not extensively documented, the general approach would involve large-scale reduction of thymidine using efficient and cost-effective reducing agents. The process would likely be optimized for high yield and purity, with careful control of reaction conditions to prevent over-reduction or side reactions.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydrothymidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized back to thymidine under specific conditions.

    Substitution: The hydroxyl groups in the sugar moiety can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or other oxidizing agents can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.

Major Products:

    Oxidation: The primary product is thymidine.

    Substitution: Various substituted derivatives of 5,6-Dihydrothymidine, depending on the reagents used.

Scientific Research Applications

5,6-Dihydrothymidine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of radiation on nucleosides and nucleotides.

    Biology: It helps in understanding DNA repair mechanisms, particularly the repair of radiation-induced damage.

    Medicine: Research involving 5,6-Dihydrothymidine contributes to the development of radioprotective agents and treatments for radiation-induced damage.

    Industry: It is used in the synthesis of various nucleoside analogs for pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of 5,6-Dihydrothymidine involves its incorporation into DNA, where it can mimic thymidine. This incorporation can lead to the formation of DNA lesions, which are then subject to repair mechanisms. The study of these processes helps in understanding the pathways involved in DNA repair and the role of various enzymes in these pathways.

Comparison with Similar Compounds

    Thymidine: The parent compound, which differs by having a double bond between the 5th and 6th carbon atoms.

    5-Hydroxy-5,6-Dihydrothymidine: A hydroxylated derivative.

    cis-5,6-Dihydroxy-5,6-Dihydrothymidine: Another derivative with hydroxyl groups at the 5th and 6th positions.

Uniqueness: 5,6-Dihydrothymidine is unique due to its specific reduction of the double bond in thymidine, making it a valuable compound for studying the effects of radiation and the mechanisms of DNA repair. Its derivatives, such as 5-Hydroxy-5,6-Dihydrothymidine and cis-5,6-Dihydroxy-5,6-Dihydrothymidine, provide additional insights into the chemical behavior and biological effects of modified nucleosides.

Properties

Molecular Formula

C10H16N2O5

Molecular Weight

244.24 g/mol

IUPAC Name

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5?,6?,7-,8-/m1/s1

InChI Key

FEYHMSUYKIMUAL-DWYQZRHDSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.